REACTION_CXSMILES
|
C=[C:2]1[CH2:5][CH:4]([C:6](O)=O)[CH2:3]1.[N-:9]=[N+]=[N-].[Na+].[CH3:13][C:14]([O:17][C:18]([O:20]C(OC(C)(C)C)=O)=O)([CH3:16])[CH3:15]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Zn+2]>[C:18]([NH:9][CH:2]1[CH2:3][C:4](=[CH2:6])[CH2:5]1)([O:17][C:14]([CH3:16])([CH3:15])[CH3:13])=[O:20] |f:1.2,5.6,7.8.9|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
Zn(OTf)2
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
was quenched with 10% aq. NaNO2 (180 mL)
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (180 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 5% aq. NaHCO3 (2×20 mL), brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield a crude, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel/hexanes:ethyl acetate: 0-90%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CC(C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.1 mmol | |
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 34.9% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |